2-({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)-N-(3-fluorophenyl)acetamide
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Overview
Description
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and various reagents for functional group modifications. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different functional groups.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying biological activities.
Uniqueness
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21FN4O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21FN4O3S/c1-20(2)7-15-14(16(26)8-20)9-22-19(24-15)25-18(28)11-29-10-17(27)23-13-5-3-4-12(21)6-13/h3-6,9H,7-8,10-11H2,1-2H3,(H,23,27)(H,22,24,25,28) |
InChI Key |
HWOFETBESNVSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSCC(=O)NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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